Megacerotonic acid

Description

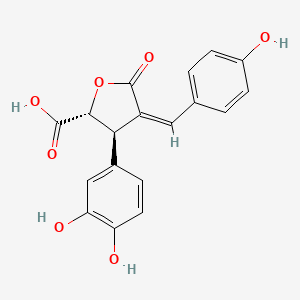

Structure

3D Structure

Properties

Molecular Formula |

C18H14O7 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3R,4Z)-3-(3,4-dihydroxyphenyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C18H14O7/c19-11-4-1-9(2-5-11)7-12-15(16(17(22)23)25-18(12)24)10-3-6-13(20)14(21)8-10/h1-8,15-16,19-21H,(H,22,23)/b12-7-/t15-,16-/m1/s1 |

InChI Key |

ARPWMKRUUOTSGU-BXCZJDEJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |

Synonyms |

megacerotonic acid |

Origin of Product |

United States |

Occurrence and Distribution of Megacerotonic Acid in Biological Systems

Isolation of Megacerotonic Acid from Non-Vascular Plants

The initial discovery and subsequent research have established that this compound is a characteristic chemical marker for the phylum Anthocerotophyta (hornworts), marking a significant finding as it was among the first examples of lignans (B1203133) isolated from non-vascular plants. tandfonline.comresearchgate.netdntb.gov.uaoup.com

The first successful isolation of this compound was from the hornwort species Megaceros flagellaris. researchgate.netuni-marburg.deresearchgate.net This discovery was pivotal, establishing hornworts as a source of lignans, a class of compounds previously thought to be more characteristic of vascular plants. researchgate.net Subsequent phytochemical studies have identified this compound and its derivatives in other hornwort species, particularly within the genus Anthoceros. For instance, Anthoceros agrestis is known to have a sophisticated phenolic metabolism that produces this compound alongside other complex hydroxycinnamic acid constituents. uni-marburg.denih.govresearchgate.netresearchgate.netnih.gov Research on in vitro cultures of Anthoceros agrestis also revealed the presence of hydroxythis compound. uni-marburg.de Another related lignan (B3055560), anthocerotonic acid, was first isolated from Anthoceros punctatus. researchgate.netresearchgate.netresearcher.life

Hornworts are distinguished by their elaborate production of various phenolic compounds, including lignans like this compound, while notably lacking flavonoids, which are common in other bryophyte lineages like mosses and liverworts. uni-marburg.defrontiersin.orgresearchgate.netfrontiersin.org This distinct chemical profile underscores the unique evolutionary path of their biosynthetic pathways. frontiersin.orgresearchgate.net

Table 1: Documented Hornwort (Anthocerotae) Sources of this compound and Related Lignans

| Hornwort Species | Isolated Compound(s) | Reference(s) |

|---|---|---|

| Megaceros flagellaris | This compound | researchgate.netuni-marburg.deresearchgate.net |

| Anthoceros agrestis | This compound, Hydroxythis compound, Anthocerotonic acid | uni-marburg.denih.govresearchgate.net |

| Anthoceros punctatus | Anthocerotonic acid | researchgate.netresearchgate.netresearcher.life |

While hornworts are characterized by lignans such as this compound, the neighboring division of liverworts (Marchantiophyta) exhibits a different profile of phenolic compounds. oup.comresearchgate.net Liverworts are particularly rich in bibenzyls and macrocyclic bisbibenzyls, which are structurally distinct from the lignans found in hornworts. oup.commdpi.com

Although true lignans are less common in liverworts compared to hornworts, some species do produce them. For example, five distinct lignan derivatives were isolated from in vitro cultures of the liverwort Jamesoniella autumnalis. tandfonline.com Another example is the lignan derivative erimopyrone, which was isolated from the liverwort Moerckia erimona. tandfonline.com The biosynthetic pathways in liverworts, however, are more prominently geared towards the production of a wide array of bibenzyl and bisbibenzyl compounds, such as marchantins and riccardins, which are considered chemotaxonomic markers for this group. mdpi.com This divergence in secondary metabolite production highlights the distinct evolutionary trajectories between hornworts and liverworts. oup.comoup.com

Hornworts (Anthocerotae) as Sources of this compound

Co-occurrence of this compound with Related Phenolic Compounds

This compound does not occur in isolation within hornworts. It is typically found as part of a complex mixture of other structurally related phenolic compounds, all stemming from the general phenylpropanoid pathway. nih.govresearchgate.net The co-occurrence of these compounds provides insights into the active biosynthetic networks within these plants.

In Anthoceros agrestis, this compound is consistently found alongside several other significant phenolic metabolites. nih.govresearchgate.netresearchgate.net These include:

Anthocerotonic acid : A lignan that was first isolated along with this compound and is considered a characteristic chemical marker of hornworts. researchgate.netoup.comresearchgate.netoup.com

Rosmarinic acid : An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Suspension cultures of Anthoceros agrestis can accumulate very high concentrations of rosmarinic acid, sometimes exceeding 5% of the cell dry weight. researchgate.netresearchgate.netd-nb.info

Rosmarinic acid 3'-O-β-D-glucoside : A glycosylated derivative of rosmarinic acid also identified in A. agrestis cultures. researchgate.net

Anthocerodiazonin : A unique alkaloid also isolated from Anthoceros agrestis cultures. researchgate.netuni-marburg.de

The simultaneous production of these diverse compounds, from lignans to caffeic acid esters and alkaloids, demonstrates the elaborated and interconnected nature of the phenolic metabolism in hornworts. nih.govresearchgate.netnih.gov

Table 2: Phenolic Compounds Co-occurring with this compound in Hornworts

| Compound | Compound Class | Source Species (Example) | Reference(s) |

|---|---|---|---|

| Anthocerotonic acid | Lignan | Anthoceros agrestis, Anthoceros punctatus | researchgate.netoup.comuni-marburg.de |

| Rosmarinic acid | Caffeic acid ester | Anthoceros agrestis | researchgate.netnih.govresearchgate.netd-nb.info |

| Rosmarinic acid 3'-O-β-D-glucoside | Glycosylated caffeic acid ester | Anthoceros agrestis | researchgate.net |

| Hydroxythis compound | Lignan | Anthoceros agrestis | uni-marburg.de |

| Anthocerodiazonin | Alkaloid | Anthoceros agrestis | researchgate.netuni-marburg.de |

Biosynthetic Pathways and Enzymatic Mechanisms of Megacerotonic Acid

Involvement of the General Phenylpropanoid Pathway in Megacerotonic Acid Biosynthesis

The biosynthesis of this compound in organisms like the hornwort Anthoceros agrestis originates from the general phenylpropanoid pathway. researchgate.netnih.govnih.gov This pathway is fundamental for the production of thousands of metabolites essential for plant adaptation to terrestrial life, including structural polymers and defense compounds. nih.govwikipedia.orggenome.jp The core sequence of the pathway involves three key enzymes that convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous specialized metabolites, including the building blocks of this compound. royalsocietypublishing.orgfrontiersin.org The functional presence of this entire core pathway has been confirmed in the hornwort Anthoceros agrestis, which is known to produce this compound. researchgate.netnih.gov

The initial step is the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid. biorxiv.org Subsequently, Cinnamic Acid 4-Hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. biorxiv.org The final step of the core pathway is the activation of p-coumaric acid to its corresponding thioester, 4-coumaroyl-CoA, by the enzyme 4-Coumarate CoA-Ligase (4CL). royalsocietypublishing.org This activated molecule serves as a critical branch point, directing carbon flow into various downstream biosynthetic routes that lead to compounds like flavonoids, lignins, and the neolignan-like this compound. mdpi.comnih.govmdpi.com

Phenylalanine Ammonia-Lyase (PAL) Isoforms in this compound-Producing Organisms

Phenylalanine Ammonia-Lyase (PAL) catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid. mdpi.com In the hornwort Anthoceros agrestis, an organism known for its production of this compound, two distinct PAL isoforms, designated AaPAL1 and AaPAL2, have been identified and biochemically characterized. researchgate.netnih.govnih.gov

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL) Isoforms from Anthoceros agrestis

| Isoform | Substrate | Km (Michaelis Constant) |

|---|---|---|

| AaPAL1 | L-Phenylalanine | 39 µM nih.govnih.gov |

| L-Tyrosine | 3.3 mM nih.govnih.gov | |

| AaPAL2 | L-Phenylalanine | 18 µM nih.govnih.gov |

| L-Tyrosine | 3.5 mM nih.govnih.gov |

Cinnamic Acid 4-Hydroxylase (C4H) and 4-Coumarate CoA-Ligase (4CL) Contributions to this compound Precursors

Following the initial action of PAL, the subsequent enzymes Cinnamic Acid 4-Hydroxylase (C4H) and 4-Coumarate CoA-Ligase (4CL) are essential for producing the activated precursors required for this compound synthesis.

Cinnamic Acid 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. biorxiv.orgd-nb.info A functional C4H, belonging to the CYP73 family (CYP73A260), has been successfully identified and characterized from Anthoceros agrestis. d-nb.info Studies involving the inactivation of the CYP73 gene in A. agrestis resulted in a significant reduction of phenylpropanoids, confirming the enzyme's critical role in the pathway. embopress.orgbiorxiv.org The presence and function of C4H in this hornwort establish it as a key gateway for the synthesis of p-coumaric acid-derived compounds. d-nb.infoembopress.org

4-Coumarate CoA-Ligase (4CL) is responsible for the final step of the general phenylpropanoid pathway, activating p-coumaric acid and other hydroxycinnamic acids by converting them into their corresponding Coenzyme A (CoA) thioesters. mdpi.comnih.govscielo.br This activation is a prerequisite for their entry into various downstream branches of phenylpropanoid metabolism. mdpi.com The functional characterization of 4CL enzymes in bryophytes, together with PAL and C4H in A. agrestis, confirms that the complete enzymatic machinery for producing 4-coumaroyl-CoA, the direct precursor for more complex phenolics, is present and active. researchgate.netnih.govnih.gov In Physcomitrella patens, a model moss species, 4CL isoforms have shown high efficiency with 4-coumarate, caffeate, and ferulate, indicating a broad capacity to produce various activated phenylpropanoid units. frontiersin.org

Table 2: Core Enzymes of the General Phenylpropanoid Pathway in Bryophytes

| Enzyme | Abbreviation | EC Number | Function | Source Organism Example |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-Phenylalanine to trans-Cinnamic acid. mdpi.com | Anthoceros agrestis researchgate.netnih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | 1.14.14.91 | Converts trans-Cinnamic acid to p-Coumaric acid. frontiersin.org | Anthoceros agrestis d-nb.info |

| 4-Coumarate CoA-Ligase | 4CL | 6.2.1.12 | Converts p-Coumaric acid to 4-Coumaroyl-CoA. mdpi.com | Anthoceros agrestis, Physcomitrella patens researchgate.netfrontiersin.org |

Role of Tyrosine Aminotransferase (TAT) in Related Biosynthetic Pathways Leading to this compound

While the main phenylpropanoid pathway begins with phenylalanine, a parallel route starting with L-tyrosine also contributes to the pool of phenolic precursors. Tyrosine Aminotransferase (TAT) is a key enzyme in this alternative entry point. nih.govnih.gov In plants, TATs are primarily involved in catalyzing the transfer of an amino group from an amino acid to a 2-oxoacid. nih.gov

A TAT from Anthoceros agrestis (AaTAT) has been cloned and characterized. nih.govnih.gov This enzyme catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvate (pHPP). nih.gov Although this pathway is often discussed in the context of rosmarinic acid biosynthesis, which co-occurs with this compound in A. agrestis, it demonstrates the plant's capacity to utilize both phenylalanine and tyrosine to generate the C6-C3 backbone of phenylpropanoids. nih.govnih.gov The product, pHPP, can be further metabolized to form 4-coumaric acid, thereby feeding into the same downstream pathways as the phenylalanine-derived route. The biochemical characterization of AaTAT reveals a distinct preference for L-tyrosine as a substrate, solidifying its role in the phenolic metabolism of this hornwort. nih.gov

Table 3: Substrate Specificity of Tyrosine Aminotransferase (AaTAT) from Anthoceros agrestis

| Amino Acid Substrate | Co-Substrate | Relative Activity (%) |

|---|---|---|

| L-Tyrosine | 2-Oxoglutarate | 100 nih.gov |

| L-Tyrosine | Phenylpyruvate | 83 nih.gov |

| L-Phenylalanine | 2-Oxoglutarate | 50 nih.gov |

| L-Aspartate | 2-Oxoglutarate | 44 nih.gov |

Proposed Enzymatic Steps and Precursor Transformations for this compound

This compound is classified as a neolignan or lignan-like compound, which suggests its biosynthesis involves the coupling of two phenylpropanoid (C6-C3) units. d-nb.infofrontiersin.orgtandfonline.com While the initial steps that produce precursors like 4-coumaroyl-CoA are well-established, the exact enzymatic reactions that assemble these units into the final, complex structure of this compound have not been fully elucidated and remain proposed.

The confirmed structure of this compound, a γ-butyrolactone with an aryl, an arylidene, and a carboxy group on the lactone ring, provides clues to its formation. tandfonline.comnih.gov The biosynthesis is hypothesized to proceed from precursors generated by the phenylpropanoid pathway, such as p-coumaric acid or caffeic acid. These precursors would undergo a series of transformations including:

Reduction: The carboxylic acid side chain of a phenylpropanoid unit is likely reduced to an alcohol, forming a monolignol.

Oxidative Coupling: Two phenylpropanoid-derived units are coupled together through the action of enzymes like laccases or peroxidases, a common mechanism in lignan (B3055560) biosynthesis.

Cyclization and Further Modification: The coupled intermediate would then undergo cyclization to form the characteristic γ-butyrolactone ring, followed by other modifications such as hydroxylation or methylation to yield the final structure.

The total synthesis of racemic this compound has been achieved, which confirmed its proposed chemical structure and provides a framework for investigating potential biosynthetic intermediates. tandfonline.comnih.gov However, the specific enzymes responsible for the coupling, cyclization, and subsequent decorative steps in hornworts are yet to be identified and characterized.

Evolutionary Insights from this compound Biosynthesis in Bryophytes

The study of this compound biosynthesis in hornworts like Anthoceros agrestis offers profound evolutionary insights into the adaptation of plants to land. researchgate.netd-nb.info Bryophytes, including hornworts, mosses, and liverworts, represent the earliest diverging lineages of land plants (embryophytes). biorxiv.orgresearchgate.net The presence of a sophisticated phenylpropanoid pathway in these organisms indicates that this metabolic machinery was established very early in plant evolution, likely as a key adaptation to the challenges of a terrestrial environment, such as UV radiation and structural support. royalsocietypublishing.orgembopress.orgbiorxiv.org

Key findings include:

Ancient Origins: The core enzymes of the phenylpropanoid pathway (PAL, C4H, 4CL) are present and functional in hornworts. researchgate.netnih.govd-nb.info Phylogenetic analyses show that the amino acid sequences of these enzymes, such as AaPAL and AaC4H, are highly conserved and share significant similarity with their counterparts in vascular plants, suggesting a common and ancient origin for the pathway before the divergence of major plant lineages. researchgate.netnih.govd-nb.info

Foundation for Complexity: The emergence of the CYP73 gene family, which encodes C4H, is considered a foundational event in the evolution of the canonical plant phenylpropanoid pathway. embopress.orgd-nb.info Its presence in all major bryophyte groups underscores its deep-rooted function in embryophyte biology. biorxiv.org

Lineage-Specific Diversification: While the core pathway is conserved, bryophytes also exhibit unique metabolic branches, producing compounds like this compound that are not typically found in vascular plants. frontiersin.org This demonstrates how early land plants not only possessed the fundamental pathway but also evolved lineage-specific chemical diversity. The absence of flavonoids in hornworts, despite having the necessary precursor pathway, further suggests that different plant lineages channeled phenylpropanoid flux into distinct classes of protective compounds. frontiersin.orgfrontiersin.orgnih.gov

Laboratory Synthesis of Megacerotonic Acid

Racemic Total Synthesis of Megacerotonic Acid

The initial total synthesis of this compound was accomplished as a racemic mixture. tandfonline.comacs.org This early synthetic effort was fundamental in verifying the proposed structure of this unusual neolignan. tandfonline.com

The first racemic total synthesis provided definitive proof of the molecular architecture of this compound. tandfonline.com A key step in this synthesis involved a Stobbe condensation of a 3-arylglutaric ester with p-anisaldehyde. researchgate.net Another critical maneuver was the hydroxylation at the C-4 position of a 2,3-disubstituted glutaric ester intermediate. tandfonline.com By successfully constructing the molecule, albeit in a racemic form, chemists were able to compare the spectral and physical data of the synthetic compound with that of the natural isolate, thereby confirming its structure. mdpi.comnih.gov This achievement laid the groundwork for more sophisticated, stereocontrolled synthetic strategies. tandfonline.com

Asymmetric Total Synthesis of this compound

A pivotal step in the asymmetric synthesis is the use of a ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH). nih.govnih.govthieme-connect.com This reaction is employed on a racemic α,δ-diketo-β-aryl ester intermediate to definitively establish the absolute stereochemistry required for the natural product. acs.orgresearchgate.net The DKR-ATH process, followed by a spontaneous and diastereoselective lactonization, efficiently converts the racemic starting material into a single, enantioenriched γ-butyrolactone. nih.govthieme-connect.com This key transformation yields the desired stereoisomer in high diastereoselectivity and enantioselectivity. nih.govnih.gov

Table 1: Key Reactions in the Asymmetric Synthesis of this compound

| Step | Reaction Type | Reagents/Catalyst | Purpose | Outcome |

| 1 | Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) | (arene)RuCl(monosulfonamide) catalyst, Formic acid/triethylamine | Establishes absolute stereochemistry at two contiguous centers. | High diastereo- and enantioselectivity. nih.gov |

| 2 | Intramolecular Dieckmann Cyclization | Potassium bis(trimethylsilyl)amide (KHMDS) | Forms the core γ-butyrolactone ring structure. | High diastereoselectivity. nih.gov |

| 3 | Ketone Reduction & Dehydration | Pd/C, H₂, then Nafion SAC-13 | Installs the α-benzylidene moiety. | Excellent E:Z selectivity. nih.gov |

| 4 | Demethylation | Boron tribromide (BBr₃) | Final deprotection to yield this compound. | Completion of the total synthesis. nih.gov |

Following the establishment of the key stereocenters via DKR-ATH, the core γ-butyrolactone ring of this compound is constructed using an intramolecular diastereoselective Dieckmann cyclization. nih.govnih.govresearchgate.net This reaction involves treating a complex tricarbonyl intermediate with a base, such as potassium bis(trimethylsilyl)amide (KHMDS), to promote selective enolate formation and subsequent ring closure. nih.gov The Dieckmann cyclization is a classic method for forming five- or six-membered rings and, in this synthesis, it proceeds with high diastereoselectivity to furnish the desired lactone core. nih.govlibretexts.org

The final key structural feature, the α-benzylidene group, is installed through a two-step sequence. nih.govresearchgate.net First, a ketone on the lactone ring is selectively reduced to an alcohol. nih.gov This reduction was achieved using palladium on carbon (Pd/C) and hydrogen gas. nih.gov The subsequent dehydration of this alcohol, promoted by an acid catalyst like the polymer-supported perfluorosulfonic acid Nafion SAC-13, leads to the formation of the α-benzylidene double bond with excellent E:Z selectivity. nih.govacs.org This sequence efficiently and stereoselectively completes the carbon skeleton of this compound. nih.gov

The developed asymmetric synthesis route is inherently amenable to the preparation of structural analogs of this compound. nih.govacs.org By modifying the starting materials, particularly the aromatic aldehydes and chalcones used in the initial steps, a variety of congeners can be accessed. nih.govnih.gov For example, the Stetter reaction used to create the α,γ-diketoester precursor allows for variation in the aryl group. nih.gov This flexibility enables the synthesis of analogs with different substitution patterns on the aromatic rings, which is crucial for exploring structure-activity relationships and investigating the biological profile of this class of α-benzylidene-γ-butyrolactones. nih.govnih.gov

Stereoselective Installation of the Alpha-Arylidene Moiety in this compound

Comparative Synthetic Methodologies with Structurally Related Compounds (e.g., Shimobashiric Acid A)

This compound and Shimobashiric acid A are the only known natural products in the α-benzylidene-γ-butyrolactone class that feature both C3-aryl and C4-carboxylic acid substituents. nih.gov This shared, unique structural framework makes a comparative analysis of their synthetic routes particularly insightful. The first asymmetric total syntheses for both compounds were accomplished by Krabbe and Johnson, providing a clear basis for comparison. nih.govnih.govacs.org

The syntheses of both this compound and shimobashiric acid A commence from simple, commercially available starting materials and converge on a common strategic pathway. nih.govnih.gov The core of the synthetic strategy for both molecules involves several key transformations:

Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH): This crucial step establishes the absolute stereochemistry of the molecules. nih.govacs.org It is catalyzed by an (arene)RuCl(monosulfonamide) complex. nih.gov

Intramolecular Dieckmann Cyclization: This diastereoselective reaction is employed to form the central γ-butyrolactone core. nih.govnih.gov

Ketone Reduction and Elimination: This sequence installs the characteristic α-arylidene group. nih.govnih.gov

A key distinction in the synthetic pathways arises from the different aryl substituents on the C3 position of the butyrolactone ring. For this compound, this is a 3,4-methylenedioxyphenyl group, whereas for shimobashiric acid A, it is a 3-methoxy-4-hydroxyphenyl group. This difference necessitates distinct starting materials and some tailored reaction steps.

The first racemic total synthesis of this compound was reported by Papin and coworkers, which unambiguously confirmed its structure. nih.govtandfonline.com This synthesis also involved key steps like a Stobbe condensation. tandfonline.comresearchgate.net

The research by Krabbe and Johnson demonstrated a unified and flexible route that could potentially be adapted for the synthesis of other unnatural analogues for biological screening. nih.govnih.gov An alternative approach to a key intermediate for this compound was also developed, utilizing an asymmetric transfer hydrogenation of a racemic ketone followed by a two-step cyclization protocol. thieme-connect.de

The following tables provide a detailed comparison of the synthetic methodologies.

| Feature | This compound Synthesis | Shimobashiric Acid A Synthesis |

| Total Steps | 9 | 11 |

| Overall Yield | 11% | Lower than this compound |

| Key Stereochemistry Step | (arene)RuCl-catalyzed DKR-ATH | (arene)RuCl-catalyzed DKR-ATH |

| Lactone Formation | Intramolecular Dieckmann Cyclization | Intramolecular Dieckmann Cyclization |

| First Asymmetric Synthesis | Krabbe and Johnson (2015) nih.govaskfilo.com | Krabbe and Johnson (2015) nih.govaskfilo.com |

| First Racemic Synthesis | Papin et al. (1994) tandfonline.com | Not Applicable |

Table 2: Comparison of Key Synthetic Steps and Reagents

| Step | This compound | Shimobashiric Acid A |

| Stereocenter Induction | Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) of a racemic α,δ-diketo-β-aryl ester. nih.gov | Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) of a racemic α,δ-diketo-β-aryl ester. nih.gov |

| Catalyst | {RuCl2(p-cymene)}2, (R,R)-TsDPEN | {RuCl2(p-cymene)}2, (R,R)-TsDPEN |

| Lactone Ring Formation | Diastereoselective Dieckmann cyclization. nih.gov | Diastereoselective Dieckmann cyclization. nih.gov |

| α-Arylidene Formation | Selective ketone reduction followed by elimination. nih.gov | Selective ketone reduction followed by elimination. nih.gov |

| Final Deprotection | Boron tribromide-mediated demethylation. nih.gov | Not explicitly detailed in comparison, but would involve removal of protecting groups from the phenolic hydroxyl. |

Analytical Methodologies for Megacerotonic Acid Research

Spectroscopic Characterization Techniques for Megacerotonic Acid

Spectroscopy is fundamental to the structural elucidation of natural products like this compound. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of organic molecules in solution. biorxiv.orgembopress.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals, thereby confirming its unique γ-butyrolactone framework substituted with aryl and benzylidene groups.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the atoms. rsc.org The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum indicates the number of non-equivalent carbons.

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. A COSY spectrum maps the coupling relationships between protons, typically those separated by two or three bonds. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This information is indispensable for connecting the different structural fragments of this compound.

Table 1: Representative NMR Spectroscopic Data for this compound

| Atom No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| Aromatic Ring 1 | ||

| 1' | 128.4 | - |

| 2', 6' | 129.5 | 7.30 (d, 8.0) |

| 3', 5' | 128.6 | 7.35 (t, 8.0) |

| 4' | 130.5 | 7.45 (t, 8.0) |

| Aromatic Ring 2 | ||

| 1'' | 134.5 | - |

| 2'', 6'' | 130.0 | 7.50 (d, 8.5) |

| 3'', 5'' | 115.0 | 6.90 (d, 8.5) |

| 4'' | 160.0 | - |

| OMe | 55.3 | 3.80 (s) |

| Lactone Core | ||

| 2 | 135.0 | - |

| 3 | 45.0 | 4.20 (d, 7.0) |

| 4 | 50.0 | 3.60 (d, 7.0) |

| 5 | 175.0 | - |

| Other | ||

| 7 (vinyl) | 140.0 | 7.80 (s) |

| COOH | 178.0 | - |

| Note: Data are representative and compiled from typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions. |

Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. This compound, with its aromatic rings and conjugated double bonds, exhibits characteristic absorption maxima (λmax) in the UV region. mhlw.go.jp The UV spectrum can be used for preliminary identification and quantification, especially as a detection method in chromatography. sielc.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an essential technique for studying chiral molecules. x-mol.net Since this compound possesses chiral centers, its CD spectrum provides information about its absolute configuration and conformation in solution. This is particularly important for distinguishing between enantiomers, which are otherwise identical in most physical properties, including their NMR and UV spectra. The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid residues and other chromophores within a chiral structure.

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through fragmentation analysis. uni-saarland.de For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). massbank.eu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of evidence in identifying an unknown compound. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting daughter ions to further probe the molecule's structure, confirming the connectivity of its constituent parts. uni-saarland.de

Table 2: Representative Mass Spectrometry Data for this compound

| Ion Type | Technique | Calculated m/z | Observed m/z | Interpretation |

| [M-H]⁻ | ESI-MS | 323.0925 | 323.0928 | Molecular ion (deprotonated) |

| Fragment | MS/MS | - | Varies | Fragments corresponding to loss of CO₂, H₂O, or cleavage of the lactone ring. |

| Note: The molecular formula for this compound is C₁₉H₁₆O₅. The exact mass is calculated based on this formula. Observed values are hypothetical but representative of HRMS accuracy. |

Chromatographic Separation and Purification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. biorxiv.org These methods are essential for isolating this compound from complex natural extracts and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of phenolic acids, including this compound. pan.olsztyn.pl Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. thermofisher.com In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Separation is achieved because compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. The mobile phase composition, including the use of acids like formic or phosphoric acid, can be adjusted to optimize the separation by controlling the ionization state of the acidic functional groups on the analytes. inacom.nlelementlabsolutions.com Detection is commonly performed using a UV detector set at a wavelength where this compound absorbs strongly. shimadzu.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at ~290-310 nm |

| Column Temp. | 25-40 °C |

| Note: These are general conditions and must be optimized for specific applications and instruments. |

Advanced Liquid Chromatography Coupled with Mass Spectrometry (e.g., UHPLC-HESI-MS/MS, QTOF-MS) for this compound Related Metabolites

For analyzing complex biological samples, such as extracts from Anthoceros agrestis, more advanced and sensitive techniques are required. researchgate.netoup.com Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. embopress.org

Coupling UHPLC with sophisticated mass spectrometers provides a powerful platform for metabolomic studies. embopress.org

UHPLC-HESI-MS/MS: This setup combines the superior separation of UHPLC with a Heated Electrospray Ionization (HESI) source and a tandem mass spectrometer (MS/MS). embopress.org HESI improves the desolvation and ionization efficiency for a wide range of compounds. The MS/MS capability allows for targeted quantification and structural confirmation of metabolites like this compound, even at trace levels in a complex matrix. embopress.org

QTOF-MS: A Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) coupled with LC provides high-resolution, accurate mass measurements for both precursor and fragment ions. massbank.eu This enables confident identification of unknown compounds by determining their elemental composition and aids in distinguishing between isomers. embopress.org This is particularly valuable in untargeted metabolomics to identify novel this compound-related metabolites within an organism. embopress.orgoup.com

Table 4: Common Parameters for Advanced LC-MS Techniques

| Technique | Parameter | Typical Setting |

| UHPLC | Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| HESI Source | Ionization Mode | Negative or Positive |

| Capillary Voltage | 3.0 - 4.0 kV | |

| Source Temperature | 120 - 350 °C | |

| MS Analyzer | Scan Type | Full Scan (QTOF), Selected Reaction Monitoring (MS/MS) |

| Mass Range | 100 - 1000 m/z | |

| Collision Energy | Ramped or fixed values for fragmentation (e.g., 10-40 eV) | |

| Note: Parameters are illustrative and require optimization for the specific analyte and matrix. |

Biological and Ecological Research Perspectives on Megacerotonic Acid

Role of Megacerotonic Acid in Plant Metabolism

This compound is a notable secondary metabolite identified within specific lineages of early land plants, particularly the hornworts. Its biosynthesis and presence are key aspects of the intricate chemical ecology and metabolic capabilities of these organisms.

This compound is an integral component of the sophisticated phenolic metabolism of hornworts such as Anthoceros agrestis and Megaceros flagellaris. nih.govnih.gov It is classified as a lignan (B3055560), a class of polyphenolic compounds derived from the dimerization of cinnamic acid derivatives. nih.gov The biosynthesis of this compound is part of the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a wide array of phenolic compounds. nih.govresearchgate.net The presence of this pathway and its complex products, including this compound, rosmarinic acid, and anthocerotonic acid, highlights the elaborated nature of chemical defense and signaling mechanisms in some of the earliest land plant groups. nih.govuni-marburg.defrontiersin.org The characterization of enzymes like phenylalanine ammonia-lyase (PAL) in Anthoceros agrestis confirms the functional basis for the production of these specialized metabolites. nih.govresearchgate.net this compound, along with anthocerotonic acid, are considered characteristic lignans (B1203133) of hornworts, with structures not reported from other plant groups. nih.gov

Within the broader context of bryophyte chemical defense, this compound is linked to compounds with known antimicrobial properties. nih.gov Bryophytes, as a group, produce a vast arsenal (B13267) of bioactive secondary metabolites that protect them from pathogens. nih.govresearchgate.net this compound, a peculiar lignan found in hornworts, is noted to have a structural relationship to the well-known antifungal defense compound, rosmarinic acid. nih.gov While direct studies on the antifungal activity of this compound are not extensively detailed, its classification within the α-benzylidene-γ-butyrolactone structural class is significant, as many compounds with this core structure exhibit potent antifungal activities against various plant pathogenic fungi. nih.govnih.gov

Contribution to Hornwort Phenolic Metabolism

Computational Investigations of this compound Biological Interactions

The biological potential of this compound has been explored through advanced computational methods, providing insight into its interactions with specific protein targets. These in silico studies are crucial for identifying and characterizing the therapeutic promise of natural products.

This compound has been identified as a potential inhibitor of Trypanosomal Alternative Oxidase (TAO), a crucial enzyme for the survival of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govtandfonline.com TAO is an attractive drug target because it is essential for the parasite's energy metabolism but is absent in its mammalian hosts. nih.govcore.ac.uk In a virtual screening study of 360 ligands from the Universal Natural Product Database, this compound (designated as UNPD29179) was selected as a top hit based on its high binding affinity for the active site of T. brucei brucei TAO (PDB-ID 3VVA). nih.govtandfonline.com The analysis revealed that this compound interacts with four key glutamate (B1630785) residues (Glu123, Glu162, Glu213, and Glu266) located near the di-iron center of the enzyme's catalytic site. nih.govtandfonline.com

To further investigate its inhibitory potential, the interaction between this compound and TAO was analyzed using molecular docking and molecular dynamics (MD) simulations. nih.govtandfonline.com Molecular docking with Autodock 4.2 was used to determine the binding orientation of this compound within the enzyme's active site. tandfonline.com Subsequently, 100-nanosecond MD simulations were performed using GROMACS to assess the stability and dynamics of the this compound-TAO complex. nih.govtandfonline.com

The simulations showed that the complex (TAO-UNPD29179) stabilized with a high root-mean-square deviation (RMSD) value of approximately 0.75 nm, indicating a stable binding conformation. nih.govresearchgate.net Further analysis showed low residue fluctuations and consistent values for the radius of gyration, reinforcing the stability of the interaction. nih.gov The Solvent Accessible Surface Area (SASA) for the complex was consistently around 160 nm². nih.govtandfonline.com Notably, the this compound-TAO complex formed a higher number of hydrogen bonds compared to another hit compound analyzed in the same study. nih.govtandfonline.com Finally, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations indicated that this compound had a higher free binding energy with TAO, suggesting a strong and favorable interaction. nih.govtandfonline.com These computational data collectively suggest that this compound is a promising candidate for TAO inhibition. nih.gov

Table 1: Computational Analysis of this compound (UNPD29179) Interaction with TAO

| Parameter | Finding | Significance |

|---|---|---|

| Target Enzyme | Trypanosomal Alternative Oxidase (TAO) | Essential for Trypanosoma brucei survival; absent in mammals. nih.govcore.ac.uk |

| Binding Site Interaction | Interacts with Glu123, Glu162, Glu213, Glu266. nih.gov | Binds to key residues at the catalytic di-iron center. nih.gov |

| MD Simulation RMSD | ~0.75 nm | Indicates a stable complex formation over 100 ns. nih.govresearchgate.net |

| SASA | ~160 nm² | Consistent solvent accessible surface area, suggesting stable binding. nih.govtandfonline.com |

| Hydrogen Bonds | High number formed | Contributes to the stability and specificity of the interaction. nih.govtandfonline.com |

| MM/PBSA Calculation | High free binding energy | Suggests a strong and thermodynamically favorable binding to TAO. nih.govtandfonline.com |

In Silico Studies of Trypanosomal Alternative Oxidase (TAO) Inhibition by this compound

Structural Class Significance: α-Benzylidene-γ-Butyrolactones

This compound belongs to the α-benzylidene-γ-butyrolactone class of natural products. nih.gov This structural motif is recognized for its diverse and potent biological activities. nih.gov Natural and synthetic compounds containing this core structure have been shown to exhibit a wide range of effects, including anti-inflammatory, antiviral, anticancer, and antifungal properties. nih.gov

Research into synthetic derivatives of α-benzylidene-γ-lactones has confirmed their potential as antifungal agents. nih.gov Studies have demonstrated that certain halogenated derivatives possess excellent fungicidal activity against plant pathogenic fungi like Botrytis cinerea. nih.gov Structure-activity relationship (SAR) analyses indicate that the antifungal activity can be enhanced by introducing electron-withdrawing substituents on the benzylidene ring. nih.gov Furthermore, investigations into other lignans with this structure, such as those from Pterocarpus santalinus, have shown they can inhibit T cell proliferation and the production of tumor necrosis factor-alpha (TNF-α). researchgate.net The broad bioactivity of the α-benzylidene-γ-butyrolactone scaffold underscores the potential of its members, including this compound, as leads for drug discovery. nih.govnwafu.edu.cn

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Rosmarinic acid |

| Anthocerotonic acid |

| Anthocerodiazonin |

| 4-coumaric acid |

| Caffeic acid |

| Isoferulic acid |

| Ferulic acid |

| Cinnamic acid |

| L-phenylalanine |

| L-tyrosine |

| L-histidine |

| Ascofuranone |

| Fexinidazole |

| Savinin |

| Calocedrin |

| Costunolide |

| Andrographolide |

| Carabrone |

| Tulipalin A |

| Methyl-cinnamate |

| Lunularin |

| Marchantin A |

| Riccardin C |

| Riccardin D |

| Marchantin E |

| Perrottetinene |

| Hypnogenol B1 |

| Sphagnorubin A |

| N-(4-hydroxybenzoyl)-glutamic acid |

| N-(3,4 dihydroxybenzoyl)-glutamic acid |

Future Directions and Research Gaps in Megacerotonic Acid Studies

Comprehensive Elucidation of Megacerotonic Acid's Biosynthetic Pathway

A significant research gap exists in the complete mapping of the biosynthetic pathway of this compound. Current knowledge suggests its origin from the general phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites. researchgate.netnih.gov Studies on the hornwort Anthoceros agrestis, a known producer of this compound, have begun to shed light on the initial steps of this process. nih.govresearchgate.net

Researchers have successfully identified and biochemically characterized two isoforms of phenylalanine ammonia-lyase (PAL), AaPAL1 and AaPAL2, in A. agrestis. researchgate.netnih.gov These enzymes catalyze the deamination of L-phenylalanine to trans-cinnamic acid, the entry point into the phenylpropanoid pathway. researchgate.netnih.gov Further investigations have also characterized other key enzymes of the general pathway in this hornwort, such as cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL). researchgate.netnih.gov The functional presence of this core machinery proves that the foundational blocks for this compound synthesis are in place. researchgate.net

However, the specific enzymatic transformations that convert general phenylpropanoid intermediates into the unique γ-butyrolactone structure of this compound remain entirely unknown. Identifying the subsequent enzymes, such as reductases, hydroxylases, and the enzymes responsible for the formation of the lactone ring, is a primary objective. Future research should employ a combination of transcriptomics, proteomics, and metabolomics on this compound-producing species like Megaceros flagellaris and Anthoceros agrestis to identify candidate genes. Techniques such as gene silencing (RNAi) or CRISPR/Cas9-mediated knockout in a suitable model system, potentially A. agrestis cell cultures, followed by heterologous expression and in vitro enzymatic assays, will be crucial for validating gene function and definitively assembling the complete biosynthetic puzzle.

Further Exploration of this compound's Biological Functions and Mechanisms of Action

Historically, the biological activity of this compound has been largely unexplored. nih.govacs.org Early reports following its isolation noted that its bioactivity had not been investigated. nih.gov This represents a major gap in knowledge, as related α-benzylidene-γ-butyrolactone natural products are known to possess a wide array of biological activities, including antiviral, anticancer, antifungal, and anti-inflammatory properties. nih.gov

A recent and significant development has come from a 2021 in silico study, which identified this compound as a potential inhibitor of the Trypanosomal Alternative Oxidase (TAO). tandfonline.com TAO is a crucial enzyme for the energy metabolism of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, and is absent in mammalian hosts, making it an attractive drug target. tandfonline.comtandfonline.comnih.govnih.gov The study used molecular docking and molecular dynamics simulations to investigate the interaction between this compound and TAO. tandfonline.comtandfonline.com

The key findings from the computational analysis are summarized below:

| Parameter | Finding | Implication |

| Binding Site | This compound binds near the di-iron catalytic site of TAO. tandfonline.comnih.gov | Suggests a direct interaction with the enzyme's active center, potentially leading to inhibition. |

| Key Interactions | Forms hydrogen bonds with crucial glutamate (B1630785) residues (Glu123, Glu213, Glu266) and other residues like Arg118 and Thr219. tandfonline.comtandfonline.comnih.gov | These strong interactions contribute to a stable binding complex, enhancing inhibitory potential. |

| Binding Energy | Displayed a high free binding energy in MM/PBSA calculations, suggesting a strong and favorable interaction. tandfonline.comnih.gov | Indicates a high affinity for the target enzyme. |

| Pharmacokinetics | Predicted to have good pharmacokinetic properties, including the ability to cross the blood-brain barrier and being non-mutagenic and non-tumorigenic. tandfonline.comtandfonline.comnih.gov | Suggests potential as a viable drug lead with a favorable safety profile. |

This table summarizes the in-silico findings regarding the potential inhibition of Trypanosomal Alternative Oxidase (TAO) by this compound.

While these computational results are highly promising, they are currently predictive. A critical future direction is the in vitro and in vivo validation of these findings. This involves testing purified or synthetically produced this compound in enzymatic assays against TAO and in cell-based assays against T. brucei. Further screening against a broad panel of biological targets (e.g., cancer cell lines, viruses, bacteria, fungi) is also warranted to uncover the full spectrum of its biological activities. Elucidating its precise mechanisms of action will be paramount for any potential therapeutic development.

Advanced Synthetic Strategies for this compound Analogues

The limited availability of this compound from its natural hornwort sources presents a major bottleneck for comprehensive biological testing. nih.gov To overcome this, robust and efficient chemical synthesis is essential. A significant breakthrough was the first asymmetric total synthesis of this compound, accomplished in nine steps from commercially available starting materials. nih.govacs.orgnih.gov

This reported synthesis provides a foundational route that is also amenable to the creation of unnatural analogues. nih.gov Key steps in this synthesis include:

A ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) to establish the correct stereochemistry. nih.govnih.gov

An intramolecular diastereoselective Dieckmann cyclization to form the core γ-butyrolactone ring. nih.govnih.gov

A ketone reduction followed by elimination to install the α-benzylidene moiety. nih.govnih.gov

Q & A

Q. How can researchers ensure traceability and reproducibility in this compound datasets?

- Methodological Answer : Adopt FAIR data principles : store raw spectra, chromatograms, and instrument metadata in repositories (e.g., Zenodo, Figshare). Use electronic lab notebooks (ELNs) to document protocols and version control. Provide Jupyter notebooks or R scripts for data processing pipelines .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions?

- Methodological Answer : Use IMRAD structure with emphasis on the Discussion section: contrast findings against prior work, address limitations (e.g., solubility challenges), and propose in silico-in vitro validation pipelines. Cite conflicting studies to contextualize novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.